molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0

Drospirenone Acid Sodium Salt

Número de catálogo B586368
Número CAS: 1393356-37-0
Peso molecular: 407.506
Clave InChI: VFGQSXFVMIAZCL-LCFPDAFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Drospirenone is a synthetic progestin commonly found in oral contraceptive pills for the prevention of pregnancy and other conditions . It is a progestin used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It is an agonist of the PR and an antagonist of the MR and AR, hence it is a progestogen, antimineralocorticoid, and antiandrogen .


Synthesis Analysis

The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation. Microbial hydroxylation of 128 gave diol 129, which was mono-pivaloylated at the less-hindered hydroxyl group, to give allylic alcohol 130 .


Molecular Structure Analysis

Drospirenone has a molecular formula of C24H30O3 . Its molecular weight is 366.5 g/mol . The InChI is InChI=1S/C24H30O3/c1-22-6-3-12 (25)9-17 (22)13-10-14 (13)20-16 (22)4-7-23 (2)21 (20)15-11-18 (15)24 (23)8-5-19 (26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 .


Physical And Chemical Properties Analysis

Drospirenone has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 241.6±30.2 °C .

Aplicaciones Científicas De Investigación

Bioequivalence Studies

Drospirenone is a component of common birth control formulations. A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . This method involves the use of solid-phase extraction (SPE) and UPLC-MS/MS methodologies .

Analysis of Synthetic Hormones

Drospirenone is used in the analysis of synthetic hormones. Sample preparation and chromatographic techniques have been developed for the analysis of two synthetic hormones, drospirenone and ethinyl estradiol . Mixed-mode SPE is employed to more selectively separate drospirenone and ethinyl estradiol from matrix components .

Drug Discovery

Drospirenone is used in drug discovery, particularly in the development of drugs containing a spirocycle . Spirocycles are becoming increasingly popular in drug discovery due to their three-dimensional, high-F sp3 motifs .

Synthesis of Approved Drugs

Drospirenone is used in the synthesis of approved drugs. It is used in the synthesis of drugs containing a spirocycle, which are becoming increasingly popular due to their three-dimensional, high-F sp3 motifs .

Antihypertensive Effects

Drospirenone exhibits antihypertensive effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis, which leads to a reduction in blood pressure .

Natriuretic Effects

Drospirenone exhibits natriuretic effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis .

Mecanismo De Acción

Target of Action

Drospirenone Acid Sodium Salt, commonly known as Drospirenone, primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It binds with high affinity to these receptors, exerting its effects as a progestin and antimineralocorticoid . It also has lower affinity for the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .

Mode of Action

As an agonist of the PR, Drospirenone mimics the action of natural progesterone . It also exerts anti-mineralocorticoid activity by blocking aldosterone receptors, leading to increased sodium and water excretion . This makes it an analog of the diuretic spironolactone . Studies have also shown that Drospirenone exhibits antiandrogenic activity .

Biochemical Pathways

Its anti-mineralocorticoid activity suggests it may influence pathways related to sodium and water homeostasis . Its antiandrogenic activity also implies potential effects on androgen-dependent pathways .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly through CYP450-independent processes such as reduction, sulfation, and cleavage of the lactone ring, with some contribution from CYP3A4 . The major metabolites of Drospirenone are Drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life of Drospirenone is approximately 25–33 hours , and it is excreted via urine and feces .

Result of Action

The primary result of Drospirenone’s action is the prevention of pregnancy, achieved by suppressing ovulation . In addition to its contraceptive effects, Drospirenone is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It also opposes estrogen-induced salt and water retention and maintains or slightly reduces body weight .

Action Environment

The efficacy and stability of Drospirenone can be influenced by various environmental factors. For instance, certain medications may decrease its serum concentration, potentially reducing its efficacy . Furthermore, its metabolism and excretion can be affected by individual variations in liver function and renal function .

Direcciones Futuras

Drospirenone has been synthesized as an analogue of spironolactone with the aim of producing a fourth-generation progestogen . A drospirenone-only formulation has been introduced for contraception . The advantages of drospirenone in hormonal contraception and treatment of menopausal symptoms have been demonstrated for all the formulations described .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Drospirenone Acid Sodium Salt involves the conversion of Drospirenone into its acid form followed by the reaction with sodium hydroxide to form the sodium salt of the acid.", "Starting Materials": [ "Drospirenone", "Sodium hydroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Drospirenone is dissolved in acetic acid and methanol mixture", "The solution is refluxed to obtain Drospirenone acid", "The Drospirenone acid is dissolved in diethyl ether", "Sodium hydroxide solution is added to the Drospirenone acid solution", "The mixture is stirred and allowed to react", "The organic layer is separated and washed with water", "The solvent is evaporated to obtain Drospirenone Acid Sodium Salt" ] }

Número CAS

1393356-37-0

Nombre del producto

Drospirenone Acid Sodium Salt

Fórmula molecular

C24H32NaO4

Peso molecular

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

Clave InChI

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

Sinónimos

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.